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Compound of Interest

Compound Name: 2,4,6-Tri-tert-butylaniline

Cat. No.: B181305 Get Quote

Introduction

2,4,6-Tri-tert-butylaniline is a sterically hindered aromatic amine with the chemical formula

C₁₈H₃₁N and a molecular weight of 261.45 g/mol .[1][2] Its bulky tert-butyl groups at the ortho

and para positions create a unique chemical environment that significantly influences its

reactivity and spectroscopic properties. This technical guide provides a comprehensive

overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data for 2,4,6-Tri-tert-butylaniline, intended for researchers, scientists, and professionals

in drug development and chemical synthesis.

Data Presentation
The following tables summarize the key spectroscopic data for 2,4,6-Tri-tert-butylaniline.

Table 1: ¹H NMR Spectroscopic Data Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at

0.00 ppm
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.29 Singlet 2H
Aromatic H (meta-

protons)

~4.45 Singlet 2H Amine (-NH₂)

~1.45 Singlet 18H
ortho-tert-butyl

protons

~1.31 Singlet 9H para-tert-butyl protons

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data Solvent: CDCl₃

Chemical Shift (δ) ppm Assignment

~143.0 C-N (aromatic)

~136.1 C-tert-butyl (ortho, aromatic)

~134.8 C-tert-butyl (para, aromatic)

~121.5 C-H (aromatic)

~34.2 Quaternary C (ortho-tert-butyl)

~31.8 Quaternary C (para-tert-butyl)

~31.5 CH₃ (para-tert-butyl)

~30.1 CH₃ (ortho-tert-butyl)

Table 3: Infrared (IR) Spectroscopy Data Sample Preparation: KBr Wafer[3]
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Wavenumber (cm⁻¹) Intensity Assignment

~3500 - 3300 Medium, Sharp N-H Stretch (amine)

~3000 - 2850 Strong
C-H Stretch (aliphatic, tert-

butyl)

~1600 Medium Aromatic C=C Stretch

~1480 Strong C-H Bend (aliphatic)

~1250 Medium C-N Stretch (aromatic amine)

Table 4: Mass Spectrometry (MS) Data Ionization Method: Electron Ionization (EI)

m/z Ratio Relative Intensity Assignment

261 High [M]⁺ (Molecular Ion)[3]

246 High
[M - CH₃]⁺ (Loss of a methyl

group)[3]

57 High [C₄H₉]⁺ (tert-butyl cation)

Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a synthesized organic compound like 2,4,6-Tri-tert-butylaniline.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

Sample Preparation: Dissolve approximately 5-10 mg of 2,4,6-Tri-tert-butylaniline in about

0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃).[4][5] Add a small amount of
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tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (0.00

ppm).[5] Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition: Acquire the proton spectrum at room temperature. A standard

single-pulse experiment is typically sufficient.[6] Use a pulse angle of 30-45° and a relaxation

delay of 1-2 seconds to ensure proper signal relaxation.[4] A sufficient number of scans (e.g.,

16-64) should be co-added to achieve an adequate signal-to-noise ratio.[4]

¹³C NMR Data Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence to simplify the spectrum to singlets for each unique carbon atom. A greater

number of scans will be necessary compared to ¹H NMR to achieve a good signal-to-noise

ratio due to the lower natural abundance of the ¹³C isotope.[4]

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID)

signal. The resulting spectrum should be manually phased and baseline corrected to ensure

accurate integration and peak picking.[5]

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Sample Preparation (KBr Pellet Method): As 2,4,6-Tri-tert-butylaniline is a solid, the KBr

pellet (or wafer) technique is suitable.[3]

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[7] The

goal is to reduce the particle size of the sample to less than the wavelength of the incident

IR radiation to minimize scattering.[8]

Transfer the finely ground powder to a pellet press.

Apply high pressure to form a thin, transparent or translucent pellet.[9]

Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr

pellet in the sample holder within the instrument's sample compartment.[10] Record the

sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will

automatically subtract the background spectrum from the sample spectrum.[4]
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Data Analysis: Identify characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction, is used.

Sample Preparation: Prepare a dilute solution of 2,4,6-Tri-tert-butylaniline in a volatile

organic solvent such as dichloromethane or methanol.[4]

GC-MS Conditions:

Injector: Set to a temperature of ~250 °C to ensure rapid vaporization of the sample.[4]

Oven Program: Start at a moderate temperature (e.g., 100 °C) and ramp up to a final

temperature (e.g., 280 °C) at a rate of 10-20 °C/min to separate the compound from any

impurities.[4]

Carrier Gas: Helium is typically used.[4]

Mass Spectrometer Conditions:

Ionization Mode: Use Electron Ionization (EI) with a standard energy of 70 eV.[4] This

method generates a radical cation (the molecular ion) and characteristic fragment ions.[11]

Mass Analyzer: Scan a mass range appropriate for the compound, for instance, from m/z

40 to 400.[4]

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the

compound. Analyze the fragmentation pattern to gain further structural information. For

2,4,6-Tri-tert-butylaniline, a prominent fragment corresponds to the loss of a methyl group

([M-15]⁺).[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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